molecular formula C16H16IN3O5 B14781227 N-Benzoyl-2'-deoxy-5-iodocytidine

N-Benzoyl-2'-deoxy-5-iodocytidine

Cat. No.: B14781227
M. Wt: 457.22 g/mol
InChI Key: NIHRRVGTTLNUQZ-UHFFFAOYSA-N
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Description

N-Benzoyl-2’-deoxy-5-iodocytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-deoxy-5-iodocytidine typically involves the iodination of 2’-deoxycytidine followed by benzoylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the cytidine ring. Benzoylation is then carried out using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for N-Benzoyl-2’-deoxy-5-iodocytidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-deoxy-5-iodocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-Benzoyl-2’-deoxy-5-iodocytidine with different functional groups at the 5-position .

Scientific Research Applications

N-Benzoyl-2’-deoxy-5-iodocytidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of other nucleoside analogs.

    Biology: Studied for its effects on DNA synthesis and cell cycle regulation.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools

Mechanism of Action

N-Benzoyl-2’-deoxy-5-iodocytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase, thereby preventing the elongation of the DNA strand. This inhibition leads to the accumulation of DNA damage and triggers apoptotic pathways, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-2’-deoxyadenosine
  • N-Benzoyl-2’-deoxyguanosine
  • N-Benzoyl-2’-deoxyuridine

Uniqueness

N-Benzoyl-2’-deoxy-5-iodocytidine is unique due to the presence of the iodine atom at the 5-position, which enhances its antitumor activity. This structural feature distinguishes it from other benzoylated nucleosides and contributes to its specific mechanism of action .

Properties

Molecular Formula

C16H16IN3O5

Molecular Weight

457.22 g/mol

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)

InChI Key

NIHRRVGTTLNUQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O

Origin of Product

United States

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